molecular formula C9H11BO4 B1586248 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid CAS No. 279261-89-1

3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid

Cat. No. B1586248
M. Wt: 193.99 g/mol
InChI Key: CSNCBPVLUIFJOS-UHFFFAOYSA-N
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Description

“3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid” is a chemical compound . It is also known by other names such as “3,4-dihydro-2h-benzo b 1,4 dioxepin-7-yl boronic acid”, “3,4-dihydro-2h-1,5-benzodioxepine-7-boronic acid”, and "3,4-dihydro-2h-1,5-benzodioxepin-7-yl boronic acid" .


Molecular Structure Analysis

The molecular formula of “3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid” is C9H11BO4 . The InChI code for this compound is 1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 .


Physical And Chemical Properties Analysis

The compound “3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid” has a molecular weight of 150.18 . It is stored in a dry room at room temperature . The physical form of this compound can be either liquid or solid .

Scientific Research Applications

Synthesis and Anticancer Activity

Research has demonstrated the synthesis of medium benzene-fused oxacycles, including 3,4-dihydro-2H-1,5-benzodioxepin derivatives, showing significant antiproliferative activities and apoptosis induction in breast cancer cells. These compounds have been designed to increase lipophilicity, thereby enhancing their potential as inhibitors of cancer cell growth, specifically targeting MCF-7 cells (Saniger et al., 2003). Further studies have expanded on this by synthesizing novel uracil and purine derivatives of 3,4-dihydro-5H-1,4-benzodioxepin, evaluating their anticancer activities against the MCF-7 cancer cell line, showcasing the versatility and therapeutic potential of these compounds (Núñez et al., 2006).

Chemical Structure and Properties

The conformation of 3,4-dihydro-2H-1,5-benzodioxepin-2,4-dicarboxylic acid has been elucidated using X-ray diffraction methods, revealing a skew (twisted half-chair) molecular conformation. This structural insight is crucial for understanding the chemical behavior and reactivity of these compounds, which can be leveraged in the design of pharmacologically active molecules (Steward et al., 1973).

Application in Synthesis of Bioactive Molecules

The synthesis of bioactive molecules utilizing 3,4-dihydro-2H-1,5-benzodioxepin derivatives as key intermediates highlights their importance in medicinal chemistry. For instance, the development of substituted 3-methylene-3,4-dihydro-2H-1,5-benzodioxepines, which possess biological properties such as adrenergic stimulation and bronchial dilator activity, underlines the potential of these compounds in the synthesis of therapeutically relevant agents (Damez et al., 2001).

Novel Synthesis Approaches

Advancements in synthetic methodologies have enabled the efficient production of 3,4-dihydro-2H-1,5-benzodioxepin derivatives. Innovative approaches, such as the microwave-induced synthesis of novel pyrimido[4,5-b][1,4]diazepines, demonstrate the ongoing development of techniques to access these compounds more effectively and with potential antitumor activities (Insuasty et al., 2008).

Safety And Hazards

The safety information for “3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid” indicates that it has a GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H302 . The precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-7-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c11-10(12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6,11-12H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNCBPVLUIFJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OCCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380045
Record name 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid

CAS RN

279261-89-1
Record name 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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